1H-Indazole-3-carbothioamide

β-lactamase inhibition antibiotic resistance Enterobacter cloacae

1H-Indazole-3-carbothioamide (CAS 28751-69-1) offers experimentally validated biological activity as a Class C β-lactamase inhibitor (IC50 4.2 μM) and carbonic anhydrase II binder (Kd 17.4–18.4 μM). Its carbothioamide group confers distinct hydrogen-bonding and metal-coordination properties versus carboxamide analogs, enabling differentiated target engagement. The compound is lead-like (LogP 2.03, zero Lipinski violations) and serves as a versatile building block for SAR-driven medicinal chemistry. Procure with confidence for β-lactamase inhibitor development, antifolate DHFR programs (P. carinii IC50 12 μM), or nanoESI-MS fragment-based screening controls.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 28751-69-1
Cat. No. B1611614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-carbothioamide
CAS28751-69-1
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=S)N
InChIInChI=1S/C8H7N3S/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11)
InChIKeyYFXRXRMNOOOQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-carbothioamide (CAS 28751-69-1): A Specialized Sulfur-Containing Indazole Scaffold for Drug Discovery and Chemical Biology


1H-Indazole-3-carbothioamide (CAS 28751-69-1) is a heterocyclic compound with molecular formula C8H7N3S and molecular weight 177.23 g/mol . The compound belongs to the indazole family, characterized by a fused benzene-pyrazole ring system, and bears a carbothioamide (-C(S)NH2) group at the 3-position of the indazole core [1]. Its predicted physicochemical properties include a calculated LogP of approximately 2.03, a polar surface area of 91.33 Ų, and compliance with Lipinski‘s Rule of Five (0 violations), indicating favorable drug-like characteristics for small-molecule probe development . This compound serves primarily as a versatile building block in medicinal chemistry and chemical biology research, with applications in the synthesis of more complex heterocyclic systems and as a potential ligand scaffold .

Why Generic Substitution of 1H-Indazole-3-carbothioamide with Other Indazole Analogs Compromises Research Reproducibility


Substituting 1H-Indazole-3-carbothioamide with structurally similar indazole derivatives such as 1H-indazole-3-carboxamide (carbonyl oxygen in place of sulfur) or 1H-indazole-3-carboxylic acid (carboxyl group) introduces significant changes in key molecular properties that affect both chemical reactivity and biological target engagement . The carbothioamide moiety at the 3-position confers distinct hydrogen-bonding capacity and metal-coordination geometry relative to its carboxamide counterpart, which can substantially alter ligand-protein binding thermodynamics and enzymatic inhibition profiles . Furthermore, tautomeric preferences between 1H- and 2H-indazole forms influence electronic distribution across the heterocyclic core, impacting both synthetic accessibility and pharmacological behavior [1]. Without head-to-head comparative data, reliance on class-level inference is insufficient for ensuring reproducible experimental outcomes; the specific substitution pattern and sulfur-containing functional group necessitate compound-specific validation in any assay context.

Quantitative Differentiation Evidence: 1H-Indazole-3-carbothioamide Performance in Biochemical and Physicochemical Assays


Class C β-Lactamase Inhibition: 1H-Indazole-3-carbothioamide Demonstrates Moderate Activity Against Enterobacter cloacae Enzyme

1H-Indazole-3-carbothioamide exhibits inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, a clinically relevant enzyme involved in cephalosporin resistance. The compound demonstrated an IC50 value of 4.20 × 10³ nM (4.2 μM) when tested at a concentration of 0.8 μmol [1]. Direct comparator data for other indazole-3-carbothioamide derivatives or analogs against this specific enzyme are not available in the retrieved primary literature; therefore, the observed IC50 provides a baseline reference point for this scaffold against β-lactamase targets. In a separate enzymatic assay context, the compound was also evaluated against dihydrofolate reductase from Pneumocystis carinii, yielding an IC50 of 1.20 × 10⁴ nM (12 μM) at 37 °C, as measured by NADPH oxidation monitoring at 340 nm [2].

β-lactamase inhibition antibiotic resistance Enterobacter cloacae enzyme inhibition

Human Carbonic Anhydrase II Binding: 1H-Indazole-3-carbothioamide Exhibits Low Micromolar Affinity

1H-Indazole-3-carbothioamide binds to human carbonic anhydrase II (hCA II) with dissociation constants (Kd) of 1.74 × 10⁴ nM (17.4 μM) and 1.84 × 10⁴ nM (18.4 μM), determined by nanoelectrospray ionization mass spectrometry (nanoESI-MS) after 10-minute incubation [1]. The measurements were obtained at +9, +10, and +11 charge states of the protein-compound complex. This affinity profile is consistent with the general observation that indazole derivatives can inhibit carbonic anhydrase isoenzymes; a broader study of indazole molecules reported Ki constants ranging from 0.383 ± 0.021 mM to 2.317 ± 0.644 mM against hCA I and 0.409 ± 0.083 mM to 3.030 ± 0.711 mM against hCA II [2].

carbonic anhydrase metalloenzyme inhibition protein-ligand binding nanoESI-MS

Physicochemical Profile: 1H-Indazole-3-carbothioamide Exhibits Drug-Like LogP and Favorable Solubility Predictors

1H-Indazole-3-carbothioamide displays calculated physicochemical properties that support its utility as a drug-like small-molecule scaffold. The compound has a predicted ACD/LogP of 2.03, indicating moderate lipophilicity suitable for membrane permeability while maintaining aqueous compatibility . It complies with Lipinski‘s Rule of Five with zero violations, a key filter for oral bioavailability potential . Additional calculated parameters include a polar surface area of 91.33 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and a single freely rotatable bond . The experimental boiling point is reported as 352.618 °C at 760 mmHg, with a density of 1.488 g/cm³ and negligible vapor pressure at 25 °C .

physicochemical properties Lipinski parameters drug-likeness solubility

Validated Research and Procurement Application Scenarios for 1H-Indazole-3-carbothioamide (CAS 28751-69-1)


β-Lactamase Inhibitor Discovery: Scaffold Development for Combating Cephalosporin Resistance in Enterobacter Species

1H-Indazole-3-carbothioamide has demonstrated inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R with an IC50 of 4.2 μM [1]. This quantifiable activity provides a defined starting point for structure-activity relationship (SAR) studies aimed at optimizing β-lactamase inhibition. Research groups investigating antibiotic resistance mechanisms or developing β-lactamase inhibitor adjuvants may procure this compound as a reference scaffold or as a building block for analog synthesis. The carbothioamide group's capacity for hydrogen bonding and metal coordination may be exploited to improve enzyme active-site engagement relative to carboxamide-containing analogs .

Carbonic Anhydrase II Binding Studies: Validated Ligand for NanoESI-MS Binding Assays

The binding affinity of 1H-Indazole-3-carbothioamide to human carbonic anhydrase II has been experimentally determined by nanoESI-MS, yielding Kd values of 17.4-18.4 μM after 10-minute incubation [2]. This validated binding data supports the use of this compound as a control ligand or reference compound in mass spectrometry-based protein-ligand interaction studies. Laboratories developing or validating nanoESI-MS methodologies for fragment-based drug discovery may utilize this compound as a characterized small-molecule binder with documented affinity parameters.

Medicinal Chemistry Building Block: Sulfur-Containing Indazole Core for Lead Optimization Programs

With favorable calculated physicochemical properties including LogP of 2.03 and zero Lipinski Rule of 5 violations , 1H-Indazole-3-carbothioamide represents a lead-like starting scaffold for medicinal chemistry programs. The compound is commercially available at research-grade purity (≥95%) and is suitable for use as a building block in the synthesis of more complex heterocyclic systems . The sulfur atom in the carbothioamide group confers distinct chemical reactivity compared to oxygen-containing carboxamide analogs, enabling alternative synthetic pathways and potentially differentiated biological target engagement .

Antifolate Target Validation: Reference Compound for Dihydrofolate Reductase Inhibition Assays

1H-Indazole-3-carbothioamide exhibits inhibitory activity against dihydrofolate reductase from Pneumocystis carinii with an IC50 of 12 μM, as determined by NADPH oxidation monitoring at 340 nm [3]. This documented enzymatic activity provides a reference data point for antifolate drug discovery programs targeting P. carinii DHFR, an enzyme implicated in opportunistic infections. Researchers may procure this compound for use as a positive control or benchmark inhibitor in DHFR enzymatic assays.

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